molecular formula C11H10F3NO2 B2549145 N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide CAS No. 338792-56-6

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Cat. No.: B2549145
CAS No.: 338792-56-6
M. Wt: 245.201
InChI Key: NGOBKHDGEXFVBP-UHFFFAOYSA-N
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Description

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fine chemical with the CAS Number 338792-56-6 and a molecular formula of C11H10F3NO2, yielding a molecular weight of 245.20 g/mol . This compound is part of a class of difluoroacetamide derivatives, which are valued in research and development as versatile building blocks and intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs) . The presence of the allyl group provides a reactive handle for further chemical modifications, making it a valuable scaffold for medicinal chemistry and drug discovery programs. The structural motif of a difluoroacetamide group linked to a fluorophenoxy ring is shared with other compounds of research interest, underscoring its utility in exploratory science . As a specialist research chemical, it is supplied to support innovation in pharmaceutical and chemical synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOBKHDGEXFVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(OC1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2,2-difluoroacetyl chloride to form 2,2-difluoro-2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with allylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight N-Substituent Aryl/Oxy Substituent Key Properties Reference
N-Allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide C₁₁H₁₀F₃NO₂ 265.20 Allyl 4-Fluorophenoxy Estimated higher solubility in polar solvents N/A
2-(4-Methoxyphenyl)-N,N-diethyl-2,2-difluoroacetamide C₁₃H₁₇F₂NO₂ 277.28 N,N-Diethyl 4-Methoxyphenyl Oil; λmax 270 nm (UV)
2-(4-Chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide C₁₄H₈ClF₄NO₂ 333.67 2,4-Difluorophenyl 4-Chlorophenoxy Crystalline solid; MP 150–152°C
N-Allyl-2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide C₁₁H₁₀F₃NO₂ 263.20 Allyl 2-Hydroxyphenyl Solid; MP 95–97°C

Research Findings and Implications

  • Synthetic Routes : Pd-catalyzed α-arylation () and carbodiimide-mediated couplings () are viable for analogs. The allyl group may require protection during synthesis to prevent undesired reactions .
  • Biological Activity: Fluorophenoxy groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450), while allyl groups may serve as Michael acceptors in covalent inhibitor design .

Biological Activity

N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, including antiviral and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a difluoroacetamide structure with an allyl group and a 4-fluorophenoxy moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral activity. Specifically, it has been shown to inhibit the replication of various viruses, including influenza.

Mechanism of Action:

  • The compound interferes with viral entry and mRNA transcription, leading to reduced levels of viral proteins in infected cells. For instance, in A549 cells infected with influenza virus A/WSN/33, the compound demonstrated an IC50 value of approximately 16.79 nM, indicating potent antiviral effects .

Table 1: Antiviral Activity Summary

VirusIC50 (nM)Mechanism of Action
Influenza A/WSN/3316.79Inhibition of viral entry and mRNA transcription

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria.

Findings:

  • Preliminary screenings indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.3 μM against selected bacterial strains . However, the specific activity of this compound needs further exploration.

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (μM)Notes
Escherichia coli6.3Active against selected strains
Staphylococcus aureus>100No significant activity observed

Case Studies

  • Influenza Virus Study : In a controlled study using A549 lung epithelial cells, this compound significantly reduced viral mRNA levels post-infection. This was corroborated by quantitative real-time PCR results showing a marked decrease in viral protein expression .
  • Antibacterial Screening : A series of derivatives were synthesized and tested for antibacterial properties. While some showed promising activity, others were inactive, highlighting the need for structural optimization to enhance efficacy .

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